
Cyclo(RGDyK)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclo(Arg-Gly-Asp-D-Tyr-Lys), commonly referred to as Cyclo(RGDyK), is a cyclic peptide that exhibits high affinity for integrin αVβ3. This integrin is expressed on various malignant human tumors and endothelial cells, playing a crucial role in tumor-induced angiogenesis and metastasis . Cyclo(RGDyK) is widely used as a selective inhibitor of integrin αVβ3, making it a valuable tool in cancer research and therapy .
准备方法
Synthetic Routes and Reaction Conditions
Cyclo(RGDyK) is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The synthesis involves the following steps:
Resin Loading: The first amino acid, typically protected by a temporary protecting group, is attached to the resin.
Chain Elongation: Subsequent amino acids are added one by one through a series of coupling and deprotection reactions.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the N-terminal and C-terminal ends.
Cleavage and Purification: The cyclic peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Cyclo(RGDyK) follows similar principles as laboratory synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Key considerations include the choice of resin, coupling reagents, and protecting groups, as well as the efficiency of the cyclization step .
化学反应分析
Types of Reactions
Cyclo(RGDyK) primarily undergoes reactions involving its peptide bonds and functional groups. These reactions include:
Oxidation: Oxidation of the tyrosine residue can occur under specific conditions, leading to the formation of dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Substitution reactions can modify the side chains of amino acids, such as the lysine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for lysine modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups .
科学研究应用
Cyclo(RGDyK) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a ligand in the development of molecular imaging compounds to determine αVβ3 expression.
Biology: Investigates cellular adhesion, migration, and signaling pathways involving integrin αVβ3.
Medicine: Explores therapeutic strategies for cancer treatment by inhibiting angiogenesis and tumor metastasis.
Industry: Utilized in the development of diagnostic tools and drug delivery systems targeting integrin αVβ3.
作用机制
Cyclo(RGDyK) exerts its effects by binding to integrin αVβ3 with high affinity, thereby inhibiting its interaction with extracellular matrix proteins . This inhibition disrupts key signaling pathways involved in angiogenesis and tumor growth, such as the focal adhesion kinase (FAK) and extracellular signal-regulated kinase (ERK) pathways . By blocking these pathways, Cyclo(RGDyK) effectively reduces tumor-induced angiogenesis and metastasis.
相似化合物的比较
. These peptides share a common RGD motif that binds to integrins but differ in their amino acid sequences and cyclic structures. Cyclo(RGDyK) is unique in its high selectivity and affinity for integrin αVβ3, making it particularly effective for targeting this integrin subtype .
List of Similar Compounds
- Cyclo(Arg-Gly-Asp-D-Phe-Lys) (Cyclo(RGDfK))
- Cyclo(Arg-Gly-Asp-D-Phe-Val) (Cyclo(RGDfV))
- Cyclo(Arg-Gly-Asp-D-Phe-Glu) (Cyclo(RGDfE))
- Cyclo(Arg-Gly-Asp-D-Phe-(NMe)Val) (Cilengitide)
These compounds are used in various research applications, including molecular imaging and cancer therapy, due to their ability to target integrins involved in angiogenesis and metastasis .
属性
分子式 |
C31H45F6N9O12 |
|---|---|
分子量 |
849.7 g/mol |
IUPAC 名称 |
2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;fluoroform;formic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H41N9O8.C2HF3O2.CHF3.CH2O2/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15;3-2(4,5)1(6)7;2-1(3)4;2-1-3/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31);(H,6,7);1H;1H,(H,2,3)/t17-,18-,19+,20-;;;/m0.../s1 |
InChI 键 |
GKLGRVUUTJJXGV-BEANRNOCSA-N |
手性 SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)O.C(F)(F)F.C(=O)(C(F)(F)F)O |
规范 SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O.C(=O)O.C(F)(F)F.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-(1-acryloylpiperidin-3-yl)-4-amino-N-(4-(2-(dimethylamino)-2-oxoethyl)-2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B10775276.png)
![2-Cyclohexen-1-one, 3-[2-(6-methyl-2-pyridinyl)ethynyl]-, O-methyloxime](/img/structure/B10775279.png)
![[5-[3-ethyl-5-(1-methylpyrazol-4-yl)phenyl]sulfonyl-1,3-thiazol-2-yl]methanamine](/img/structure/B10775286.png)
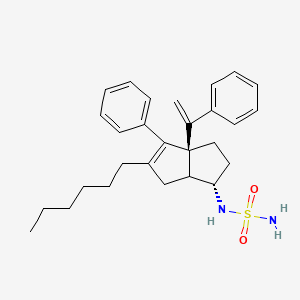
![1-[3-[(1S,3R)-3-(2-butylpyrrolidine-1-carbonyl)cyclohexyl]phenyl]-5-cyclopropylpyrazole-4-carboxylic acid](/img/structure/B10775294.png)
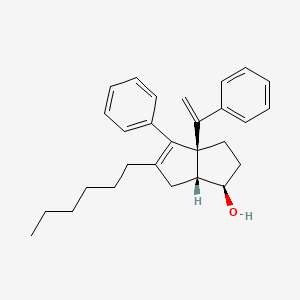
![(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(1S,3R)-1-methyl-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-ium-1-yl]butanoate](/img/structure/B10775315.png)
![(2S)-1-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-[(2-cyanopyridin-4-yl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid](/img/structure/B10775317.png)
![6-(4-((3-(Benzyloxy)benzyl)oxy)-6-methoxybenzofuran-2-yl)-2-methoxyimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B10775325.png)
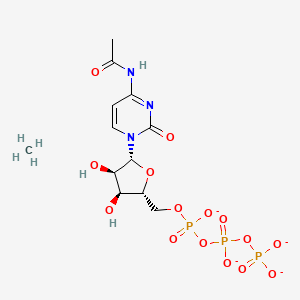
![(1S,2R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775350.png)
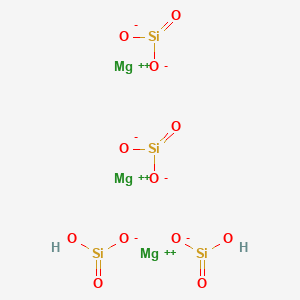
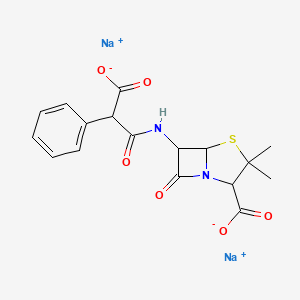
![2-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10775384.png)
